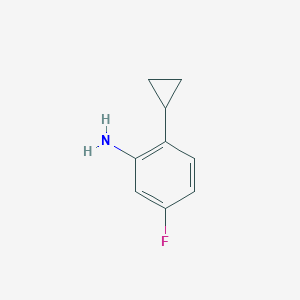
2-Cyclopropyl-5-fluoroaniline
Descripción general
Descripción
2-Cyclopropyl-5-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It is a solid at room temperature .
Molecular Structure Analysis
The molecular weight of 2-Cyclopropyl-5-fluoroaniline is 151.18 g/mol . The InChI code for this compound is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 .Physical And Chemical Properties Analysis
2-Cyclopropyl-5-fluoroaniline is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Enantioselective Modular Access to Polysubstituted Cyclopropylamines
The compound 2-Cyclopropyl-5-fluoroaniline is closely related to the cyclopropylamine (ACPA) framework, which is highly relevant in medicinal chemistry. A study by Li et al. (2019) highlights the importance of cyclopropylamines and details a multicomponent synthesis approach that enhances the efficiency of ACPA synthesis. This method is notable for enabling enantioselective access to ACPAs, thereby paving the way for the development of new multicomponent cyclopropylamine syntheses beyond amination processes (Li et al., 2019).
Insecticidal Applications
Another study focuses on the insecticidal properties of compounds structurally similar to 2-Cyclopropyl-5-fluoroaniline. Specifically, Shi et al. (2000) synthesized and tested 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities against armyworms. This research provides valuable insights into the potential applications of fluoroaniline derivatives in the field of agriculture (Shi et al., 2000).
Divergent Rearrangements in Organic Synthesis
In a study by Luo et al. (2014), cyclopropyl-substituted fluoroepoxides, closely related to 2-Cyclopropyl-5-fluoroaniline, underwent divergent rearrangements involving C-F bond cleavage and formation. This research demonstrates the compound's potential role in synthesizing complex organic molecules through novel rearrangement pathways (Luo et al., 2014).
Photocatalytic Degradation Studies
Lin and Lin (2014) explored the photocatalytic degradation of 5-fluorouracil, a compound related to 2-Cyclopropyl-5-fluoroaniline, using UV/TiO2 in aqueous environments. This study is crucial for understanding the environmental impact and degradation pathways of fluoroaniline derivatives, with potential applications in wastewater treatment and environmental remediation (Lin & Lin, 2014).
Safety And Hazards
2-Cyclopropyl-5-fluoroaniline is classified as a warning hazard under the GHS07 pictogram. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-cyclopropyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWWNLGOYGWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



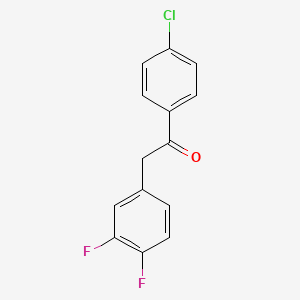
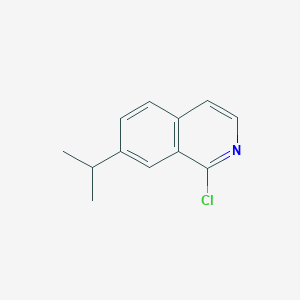
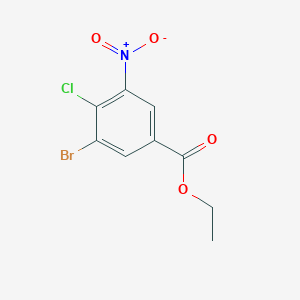
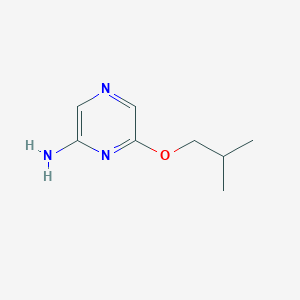

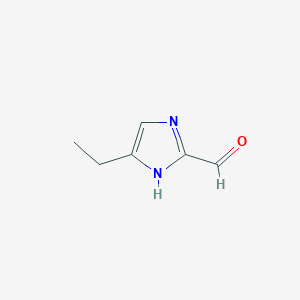
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)
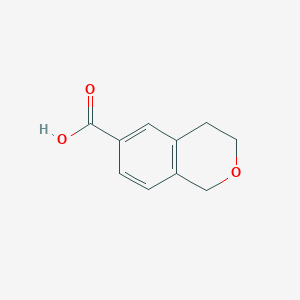

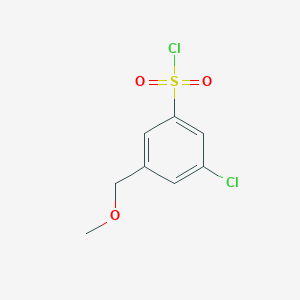
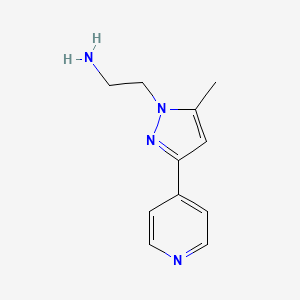


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)